6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride is a chemical compound with the molecular formula C11H20Cl3N3O. It is a derivative of pyridine and piperidine, which are both significant in the field of medicinal chemistry due to their presence in various pharmacologically active compounds .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatised conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting they may interfere with the biochemical pathways of this bacterium.
Pharmacokinetics
The compound’s molecular weight is316.66 , which could potentially influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown significant inhibitory concentrations (ic 50) ranging from 135 to 218 μM against Mycobacterium tuberculosis H37Ra .
Preparation Methods
The synthesis of 6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions.
Methoxylation: The methoxy group is added to the pyridine ring through electrophilic aromatic substitution.
Formation of the Trihydrochloride Salt: The final compound is converted into its trihydrochloride form by treatment with hydrochloric acid
Chemical Reactions Analysis
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amines and pyridine derivatives
Scientific Research Applications
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is employed in studies related to neurotransmitter receptors and ion channels.
Industrial Applications: It is used in the development of new materials and catalysts
Comparison with Similar Compounds
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride can be compared with similar compounds such as:
6-Methyl-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride: This compound has a methyl group instead of a methoxy group, which affects its chemical properties and biological activity.
6-Methoxy-N-(piperidin-4-yl)pyridin-2-amine: The non-trihydrochloride form of the compound, which has different solubility and stability characteristics
These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical behavior and applications.
Properties
IUPAC Name |
6-methoxy-N-piperidin-4-ylpyridin-2-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.3ClH/c1-15-11-4-2-3-10(14-11)13-9-5-7-12-8-6-9;;;/h2-4,9,12H,5-8H2,1H3,(H,13,14);3*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STXDOGFZUGILMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)NC2CCNCC2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.